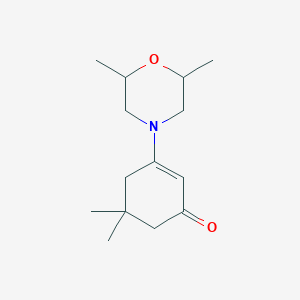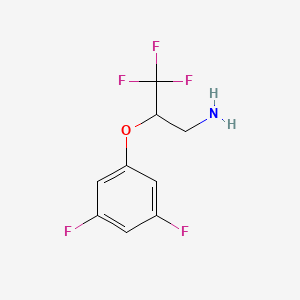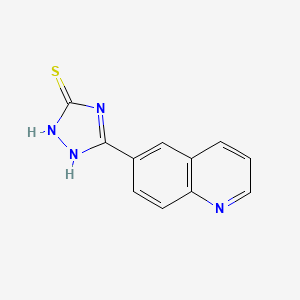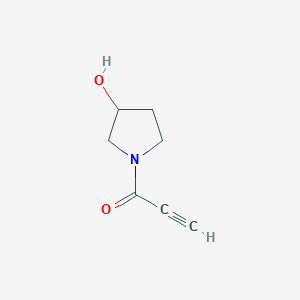
1-(3-hydroxypyrrolidin-1-yl)prop-2-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxypyrrolidin-1-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . This compound is characterized by the presence of a hydroxypyrrolidine ring attached to a propynone moiety. It is primarily used for research purposes and has various applications in scientific studies .
準備方法
The synthesis of 1-(3-hydroxypyrrolidin-1-yl)prop-2-yn-1-one typically involves the reaction of propargyl bromide with 3-hydroxypyrrolidine under specific conditions. The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) at low temperatures, followed by the addition of a base like potassium carbonate to facilitate the reaction . The mixture is then stirred at room temperature until the reaction is complete, as confirmed by thin-layer chromatography (TLC) .
化学反応の分析
1-(3-Hydroxypyrrolidin-1-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(3-Hydroxypyrrolidin-1-yl)prop-2-yn-1-one has several applications in scientific research, including:
作用機序
The mechanism of action of 1-(3-hydroxypyrrolidin-1-yl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate these mechanisms .
類似化合物との比較
1-(3-Hydroxypyrrolidin-1-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxypyrrolidin-1-yl)prop-2-yn-1-ol: This compound has a similar structure but with an additional hydroxyl group, which may affect its reactivity and applications.
1-(3-Hydroxypyrrolidin-1-yl)prop-2-yn-1-amine:
特性
IUPAC Name |
1-(3-hydroxypyrrolidin-1-yl)prop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-7(10)8-4-3-6(9)5-8/h1,6,9H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHWNJAKCRMEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
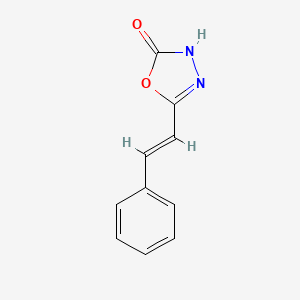

![2-[(2,5-Dimethylphenyl)thio]-N-[1-methyl-2-(4-morpholinyl)-2-phenylethyl]acetamide](/img/structure/B6615580.png)


![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)


